4-Bromophenyl chloromethyl sulfone

Description

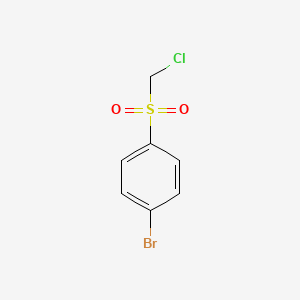

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(chloromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXUVTKVCMOKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043906 | |

| Record name | 4-Bromophenyl chloromethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24437-60-3, 54091-06-4 | |

| Record name | Benzene, 1-bromo-3-((chloromethyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024437603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylchloromethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054091064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenyl chloromethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-((chloromethyl)sulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE, 1-BROMO-4-((CHLOROMETHYL)SULFONYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N849B8NVJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination of Diphenyl Sulfoxide Precursors

A patent by details the synthesis of bis(4-bromophenyl) sulfone via bromination of diphenyl sulfoxide in glacial acetic acid and water at 80–100°C, followed by oxidation with hydrogen peroxide. Although this method targets a bis-brominated product, its two-step strategy—bromination followed by oxidation—can be adapted for mono-brominated derivatives.

Key Steps:

-

Bromination: Diphenyl sulfoxide reacts with bromine in acetic acid/water, forming bis(4-bromophenyl) sulfide.

-

Oxidation: Hydrogen peroxide oxidizes the sulfide intermediate to the sulfone.

Optimization Data:

This method highlights the importance of glacial acetic acid as a solvent, which stabilizes intermediates and facilitates bromine activation. For this compound, substituting diphenyl sulfoxide with a chloromethyl-containing precursor could yield the target compound.

Chloromethylation of Aryl Sulfides

Introducing the chloromethyl group requires selective functionalization, often achieved via nucleophilic substitution or Friedel-Crafts alkylation.

Sulfide Intermediate Synthesis

A copper-catalyzed method from demonstrates sulfide formation using sodium thiosulfate and BF₃·Et₂O. Adapting this protocol:

-

Reaction Setup:

-

4-Bromobenzenethiol reacts with chloromethyl chloride (ClCH₂Cl) in water.

-

BF₃·Et₂O catalyzes the nucleophilic substitution, forming 4-bromophenyl chloromethyl sulfide.

-

Conditions:

-

Temperature: 80°C

-

Catalyst: BF₃·Et₂O (1 equiv.)

-

Solvent: H₂O

Yield Considerations:

Similar reactions in achieve ~88% yield for benzyl sulfides, suggesting comparable efficiency for chloromethyl analogs.

Oxidation to Sulfone

The sulfide intermediate is oxidized to the sulfone using hydrogen peroxide or peroxomonosulfate.

Procedure:

-

30% H₂O₂ is added dropwise to the sulfide in acetic acid.

-

Bromine byproducts are distilled off, and the product is isolated via filtration.

Critical Factor:

Excess oxidizing agent ensures complete conversion, avoiding residual sulfide impurities.

Direct Chlorination of Methyl Sulfones

Chlorinating pre-formed methyl sulfones offers a streamlined route, leveraging the electron-withdrawing nature of the sulfone group to activate adjacent methyl groups.

Radical Chlorination

4-Bromophenyl methyl sulfone undergoes radical chlorination using Cl₂ under UV light or with initiators like azobisisobutyronitrile (AIBN).

Mechanism:

-

Cl₂ dissociates into chlorine radicals, abstracting hydrogen from the methyl group.

-

Successive chlorine addition forms chloromethyl sulfone.

Challenges:

-

Over-chlorination (di-/trichlorination) necessitates careful stoichiometric control.

-

Yields are moderate (~50–60%) due to competing side reactions.

Electrophilic Chlorination

Sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., AlCl₃) selectively chlorinates methyl groups.

Conditions:

| Parameter | Value |

|---|---|

| Reagent | SO₂Cl₂ (1.2 equiv.) |

| Catalyst | AlCl₃ (0.1 equiv.) |

| Temperature | 60°C |

| Reaction Time | 6 hours |

Advantage:

Higher selectivity for monochlorination compared to radical methods.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems mitigate exothermic risks in bromination and chlorination steps, enhancing yield reproducibility.

Biocatalytic Oxidation

Enzymatic oxidation using peroxidases offers a greener alternative to H₂O₂, though substrate specificity remains a barrier.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For sulfones, the deshielded sulfonyl group protons appear at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 235.10 g/mol for 4-bromophenyl methyl sulfone) and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Advanced

Density Functional Theory (DFT) calculations model transition states and activation energies for Suzuki-Miyaura or Ullmann couplings. For example:

- Electrophilicity Index : Predicts sites prone to nucleophilic attack (e.g., the sulfonyl chloride group) .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to enhance coupling efficiency .

Experimental validation via controlled trials (varying catalysts like Pd(PPh₃)₄) is essential to resolve discrepancies between predicted and observed yields .

What strategies resolve contradictory data in the catalytic activity of sulfone derivatives in enzyme inhibition studies?

Q. Advanced

- Dose-Response Curves : Validate inhibitory potency (IC₅₀) across multiple assays (e.g., fluorometric vs. colorimetric) to rule out assay-specific artifacts .

- Molecular Docking : Compare binding poses of this compound in enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Mismatches between in silico and in vitro results may indicate allosteric effects .

- Meta-Analysis : Cross-reference data with structurally analogous sulfones (e.g., 4-chlorophenyl sulfones) to identify trends in halogen-sulfur interactions .

How can reaction conditions be optimized to enhance the yield of sulfonamide derivatives from this compound?

Q. Advanced

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, amine concentration, solvent). For example, coupling with aniline derivatives in DCM at 25°C achieves >80% yield when using a 1.2:1 amine:sulfone ratio .

- Catalyst Screening : Evaluate bases (e.g., Et₃N vs. DBU) to accelerate nucleophilic substitution. DBU reduces side reactions like hydrolysis .

- In Situ Monitoring : ReactIR tracks sulfonyl chloride consumption, enabling real-time adjustments .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Q. Advanced

- Polymorphism Control : Slow evaporation from EtOAc/hexane (1:3) at 4°C favors single-crystal formation. Additives like seed crystals or ionic liquids (e.g., [BMIM][PF₆]) suppress amorphous phases .

- X-ray Diffraction (XRD) : Resolve halogen bonding (C–Br⋯O=S) and torsional angles to confirm molecular packing. Disordered structures require refinement using SHELXL .

How does the electronic nature of substituents affect the sulfone’s stability under acidic or basic conditions?

Q. Advanced

- Hammett Studies : Electron-withdrawing groups (e.g., –Br) stabilize the sulfonyl group via resonance, reducing hydrolysis rates. In 1M HCl, 4-bromophenyl sulfones degrade 30% slower than non-halogenated analogs .

- pH Profiling : Stability assays (HPLC monitoring) show optimal stability at pH 4–6. Alkaline conditions (pH >9) promote sulfinate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.